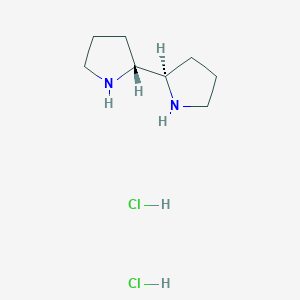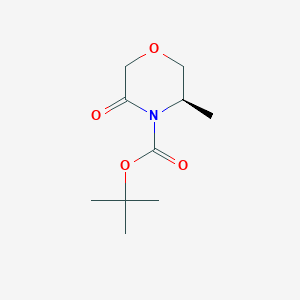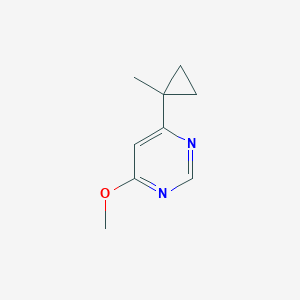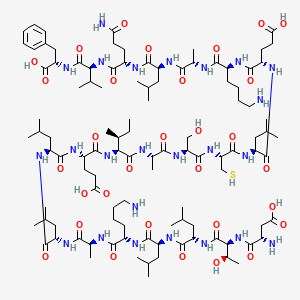
Imsamotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imsamotide is a synthetic peptide that functions as an indoleamine 2,3-dioxygenase (IDO) inhibitor. It is primarily used in cancer immunotherapy, particularly for treating melanoma and other types of cancer. The compound is also known by other names such as IDOlong and Imsapepimut .
准备方法
The synthesis of Imsamotide involves the creation of a 21-mer synthetic peptide. The specific sequence of this peptide is DTLLKALLEIASCLEKALQVF . The preparation of such peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods for peptides like this compound often involve automated peptide synthesizers to ensure high purity and yield .
化学反应分析
Imsamotide, as a peptide, can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized at methionine and cysteine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
科学研究应用
Imsamotide has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses by inhibiting the IDO pathway.
Medicine: Employed in cancer immunotherapy, especially for treating melanoma.
Industry: Utilized in the development of peptide-based vaccines and therapeutic agents.
作用机制
Imsamotide exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the catabolism of tryptophan to kynurenine, a pathway that can suppress immune responses. By inhibiting IDO, this compound helps to restore immune function and enhance the body’s ability to target and destroy cancer cells. The molecular targets of this compound include the IDO enzyme and the pathways associated with immune regulation .
相似化合物的比较
Imsamotide is unique among IDO inhibitors due to its specific peptide sequence and its ability to be used in combination with other immunotherapeutic agents. Similar compounds include:
Epacadostat: Another IDO inhibitor that has been studied for its potential in cancer therapy.
Navoximod: An IDO inhibitor with a different chemical structure but similar mechanism of action.
Indoximod: A tryptophan analog that inhibits the IDO pathway by competing with tryptophan for binding to the enzyme.
This compound stands out due to its peptide-based nature, which allows for specific targeting and modulation of immune responses.
属性
分子式 |
C106H180N24O31S |
|---|---|
分子量 |
2318.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H180N24O31S/c1-21-58(16)84(129-94(148)69(35-38-81(136)137)118-97(151)73(44-54(8)9)121-99(153)71(42-52(4)5)120-87(141)60(18)112-91(145)66(32-26-28-40-108)115-96(150)72(43-53(6)7)122-100(154)75(46-56(12)13)124-105(159)85(62(20)132)130-89(143)64(109)48-82(138)139)104(158)113-61(19)88(142)126-77(49-131)101(155)127-78(50-162)102(156)123-74(45-55(10)11)98(152)117-68(34-37-80(134)135)92(146)114-65(31-25-27-39-107)90(144)111-59(17)86(140)119-70(41-51(2)3)95(149)116-67(33-36-79(110)133)93(147)128-83(57(14)15)103(157)125-76(106(160)161)47-63-29-23-22-24-30-63/h22-24,29-30,51-62,64-78,83-85,131-132,162H,21,25-28,31-50,107-109H2,1-20H3,(H2,110,133)(H,111,144)(H,112,145)(H,113,158)(H,114,146)(H,115,150)(H,116,149)(H,117,152)(H,118,151)(H,119,140)(H,120,141)(H,121,153)(H,122,154)(H,123,156)(H,124,159)(H,125,157)(H,126,142)(H,127,155)(H,128,147)(H,129,148)(H,130,143)(H,134,135)(H,136,137)(H,138,139)(H,160,161)/t58-,59-,60-,61-,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |
InChI 键 |
AWVBBFQUFXCVGF-YFGWCFLESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


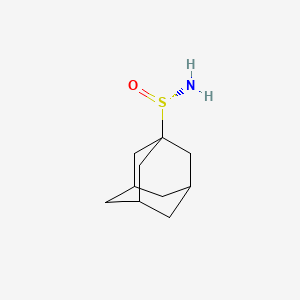
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
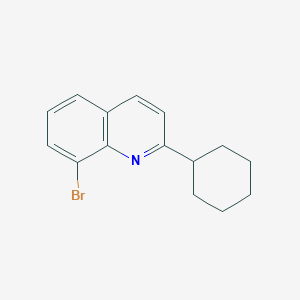
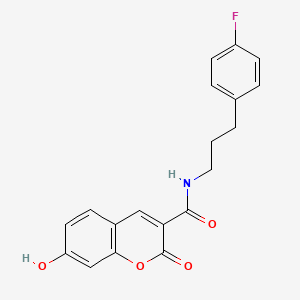
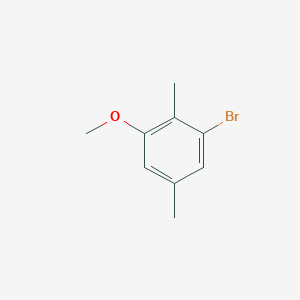
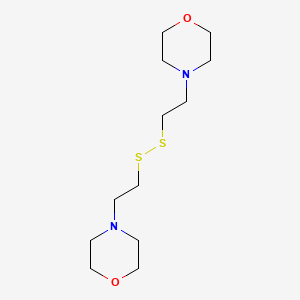
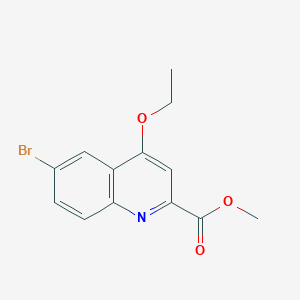
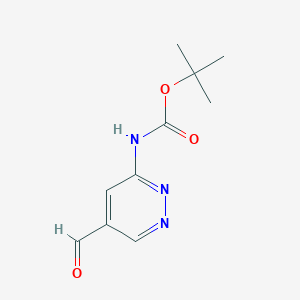
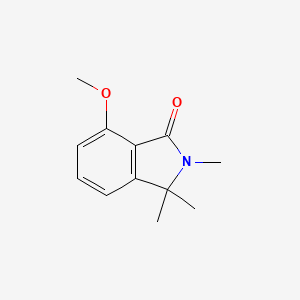
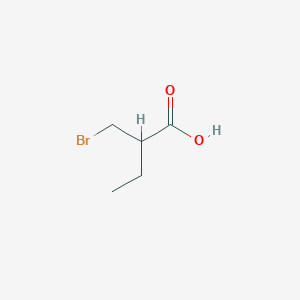
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
